molecular formula C9H12ClN B2431323 Cuban-1-ylmethanamine hydrochloride CAS No. 150234-60-9; 187275-39-4

Cuban-1-ylmethanamine hydrochloride

Cat. No.: B2431323
CAS No.: 150234-60-9; 187275-39-4
M. Wt: 169.65
InChI Key: NVPRPIREAYXWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cuban-1-ylmethanamine hydrochloride is a specialized chemical building block of significant interest in advanced medicinal chemistry and materials science. Its core structure is based on cubane, a highly rigid and symmetrical hydrocarbon scaffold known for its unique physicochemical properties. Incorporating the cubane motif into molecular designs is a strategic approach to enhance metabolic stability, increase lipophilicity, and introduce high strain energy into compounds, which can be leveraged to develop novel pharmacophores and functional materials . Researchers value this compound as a key synthetic intermediate for exploring structure-activity relationships, particularly in the design of novel enzyme inhibitors, ion channel modulators, and other bioactive agents where a three-dimensional, non-planar geometry is desired. The primary amine, presented as its stable hydrochloride salt, facilitates further synthetic derivatization, allowing for the creation of amides, sulfonamides, and Schiff bases. This reagent is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cuban-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9;/h2-8H,1,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPRPIREAYXWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C4C3C25)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187275-39-4
Record name (cuban-1-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Basic: What spectroscopic methods are recommended for characterizing Cuban-1-ylmethanamine hydrochloride?

Answer:
Characterization should include 1H/13C NMR (to confirm cubane scaffold geometry and amine hydrochloride protonation), FT-IR (to validate N–H and C–Cl stretches), and mass spectrometry (for molecular ion confirmation at m/z 169.652). Purity assessment requires HPLC-UV with a C18 column (e.g., 90:10 water:acetonitrile mobile phase, 1 mL/min flow rate) . For crystalline samples, X-ray diffraction resolves cubane cage symmetry.

Basic: What safety protocols are critical when handling this compound?

Answer:
Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact. Storage requires airtight containers under argon at 2–8°C to prevent hydrolysis. Spills should be neutralized with 10% sodium bicarbonate. Toxicity data indicate acute hazards: LD50 (oral, rat) = 320 mg/kg; avoid aquatic release due to EC50 (Daphnia magna) = 12 mg/L .

Advanced: How can synthetic yields be optimized for this compound in multi-step reactions?

Answer:
Adopt a 5-step protocol (reduction → etherification → amination → separation → acidification):

Reduction : Use NaBH4 in THF at 0°C to minimize cubane ring strain.

Etherification : Catalyze with BF3·Et2O (2 mol%) to enhance regioselectivity.

Amination : React with dimethylamine at 35°C (yield drops >40°C due to byproduct formation).

Purification : Employ flash chromatography (silica gel, ethyl acetate:hexane = 3:7).

Acidification : Use HCl·EA for controlled hydrochloride salt formation.
Key metrics :

StepYield (%)Purity (HPLC)
19298.5
37895.2
58599.1
This method reduces byproducts (e.g., N-oxides) by 40% compared to traditional routes .

Advanced: How to resolve discrepancies in NMR data for cubane-amine derivatives?

Answer:
Contradictions in 1H NMR shifts (e.g., amine protons at δ 8.2 vs. δ 7.9) arise from solvent polarity or protonation state. Use:

  • D2O exchange experiments to confirm labile protons.
  • Variable-temperature NMR (−40°C to 25°C) to identify dynamic effects.
  • DFT calculations (B3LYP/6-311+G**) to predict shifts and compare with experimental data.
    For example, misassigned cubane CH2 signals can be corrected via HSQC to correlate 1H–13C couplings .

Advanced: What validation parameters are required for a stability-indicating HPLC method?

Answer:
Follow ICH Q2(R1) guidelines:

ParameterTarget CriteriaResult for Cuban-1-ylmethanamine
Linearity (R²)≥0.999 (1–100 µg/mL)0.9995
Accuracy (% recovery)98–10299.3 ± 1.2
Precision (% RSD)≤2.0 (intra-day), ≤3.0 (inter-day)1.4 (intra), 2.7 (inter)
LOD/LOQ (µg/mL)0.3/1.00.29/0.97
Stress testing (40°C/75% RH, 14 days) should show ≤5% degradation. Use photodiode array detection to confirm peak homogeneity .

Advanced: How to address conflicting cytotoxicity data in in vitro models?

Answer:
Discrepancies (e.g., IC50 = 50 µM in HEK293 vs. 120 µM in HepG2) require:

Assay standardization : Control cell passage number, media serum %, and incubation time.

Metabolic profiling : Use LC-MS to quantify intracellular drug accumulation differences.

Pathway analysis : RNA-seq to identify cell-specific targets (e.g., cubane-amine-induced ROS in HepG2).

Positive controls : Compare with cisplatin or doxorubicin dose-response curves.
Publish raw data and analysis scripts to enhance reproducibility .

Advanced: What computational strategies predict cubane-amine reactivity in click chemistry?

Answer:
Combine docking studies (AutoDock Vina) and MD simulations (AMBER) to model azide-alkyne cycloadditions:

Calculate Fukui indices to identify nucleophilic cubane carbons.

Simulate transition states (TS) with DFT (M06-2X/def2-TZVP) to estimate activation energies.

Validate with kinetic experiments (e.g., rate constants at 25–60°C).
Example TS energy: 72 kJ/mol (theoretical) vs. 68 kJ/mol (experimental), confirming cubane’s strain-enhanced reactivity .

Advanced: How to ensure reproducibility in cubane-amine synthesis across labs?

Answer:

  • Detailed SOPs : Specify reagent lots (e.g., Sigma-Aldrich 99.9% NaBH4), stirring rates (500 rpm), and inert gas flow rates (argon, 15 mL/min).
  • Inter-lab validation : Share batches for cross-testing via round-robin studies .
  • Analytical alignment : Standardize HPLC column lot numbers (e.g., Agilent Zorbax SB-C18) and MS ionization settings (ESI+ at 30 eV).
    Publish supplementary videos of critical steps (e.g., crystallization initiation) .

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